NBI-6024

描述

This compound is a Protein drug with a maximum clinical trial phase of I and has 1 investigational indication.

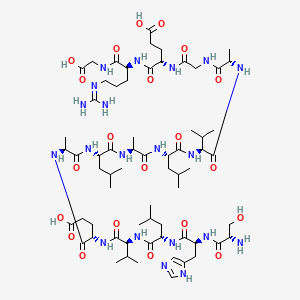

an altered-peptide ligand, based on the immunodominant type 1 diabetes autoantigen insulin B-chain (9-23) peptide

属性

Key on ui mechanism of action |

NBI-6024 is designed specifically to generate an immune response that could result in preservation of beta-islet cell function in patients with Type I diabetes or juvenile-onset diabetes. Because there is progressive beta-islet destruction in Type I diabetes, an early intervention strategy with a product like NBI-6024 could delay or prevent insulin dependence. |

|---|---|

CAS 编号 |

239480-61-6 |

分子式 |

C66H112N20O21 |

分子量 |

1521.7 g/mol |

IUPAC 名称 |

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C66H112N20O21/c1-30(2)21-43(81-54(96)36(12)75-58(100)42(17-19-49(91)92)80-65(107)52(34(9)10)86-63(105)45(23-32(5)6)84-61(103)46(24-38-25-70-29-74-38)83-56(98)39(67)28-87)60(102)76-37(13)55(97)82-44(22-31(3)4)62(104)85-51(33(7)8)64(106)77-35(11)53(95)72-26-47(88)78-41(16-18-48(89)90)59(101)79-40(15-14-20-71-66(68)69)57(99)73-27-50(93)94/h25,29-37,39-46,51-52,87H,14-24,26-28,67H2,1-13H3,(H,70,74)(H,72,95)(H,73,99)(H,75,100)(H,76,102)(H,77,106)(H,78,88)(H,79,101)(H,80,107)(H,81,96)(H,82,97)(H,83,98)(H,84,103)(H,85,104)(H,86,105)(H,89,90)(H,91,92)(H,93,94)(H4,68,69,71)/t35-,36-,37-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-/m0/s1 |

InChI 键 |

PHEWVCZHSBTZFX-DBCSJUPNSA-N |

手性 SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)N |

规范 SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)N |

产品来源 |

United States |

Foundational & Exploratory

NBI-6024 Altered Peptide Ligand: A Technical Overview for Researchers

An In-depth Examination of a Novel Immunomodulatory Agent for Type 1 Diabetes

Executive Summary

NBI-6024 is a synthetically modified peptide, known as an altered peptide ligand (APL), derived from the immunodominant B-chain of human insulin (amino acids 9-23). Developed as a potential therapeutic agent for type 1 diabetes, this compound was designed to modulate the autoimmune response that leads to the destruction of pancreatic β-cells. Preclinical studies in non-obese diabetic (NOD) mice demonstrated a promising mechanism of action, suggesting that this compound could shift the pathogenic T-helper 1 (Th1) immune response to a protective T-helper 2 (Th2) phenotype. However, subsequent clinical trials in humans with recent-onset type 1 diabetes did not show a significant clinical benefit in preserving β-cell function or reducing insulin requirements. This technical guide provides a comprehensive overview of this compound, including its structure, mechanism of action, preclinical and clinical data, and detailed experimental protocols for the key assays used in its evaluation.

Core Concepts: Structure and Mechanism of Action

This compound is an altered peptide ligand of the insulin B-chain epitope (residues 9-23). The native peptide sequence is a key target for autoreactive T-cells in type 1 diabetes. This compound was rationally designed with two amino acid substitutions: alanine replaces tyrosine at position 16 and cysteine at position 19 (16Y→A, 19C→A). These modifications were intended to alter the peptide's interaction with the T-cell receptor (TCR) and the Major Histocompatibility Complex (MHC), thereby modulating the downstream T-cell response.

The central hypothesis behind this compound's therapeutic potential was its ability to induce a shift in the T-helper cell balance from a pro-inflammatory Th1 phenotype, which is implicated in the autoimmune destruction of β-cells, to an anti-inflammatory and potentially protective Th2 phenotype. Th1 cells are characterized by the production of interferon-gamma (IFN-γ), while Th2 cells produce cytokines such as interleukin-4 (IL-4) and interleukin-5 (IL-5).

dot

Preclinical Data in the Non-Obese Diabetic (NOD) Mouse Model

Preclinical evaluation of this compound in the NOD mouse, a well-established animal model for type 1 diabetes, demonstrated significant therapeutic potential.

In Vitro Characterization

-

T-Cell Proliferation: In vitro assays using T-cell clones from NOD mice showed that while the native insulin B (9-23) peptide induced robust proliferation of pathogenic T-cells, this compound did not. Furthermore, this compound was able to inhibit the proliferative response induced by the native peptide.

-

Cytokine Production: Vaccination of NOD mice with this compound led to the induction of strong cellular responses characterized by the production of Th2 cytokines, including IL-4 and IL-10, with a concurrent lack of IFN-γ production. These responses were cross-reactive with the native insulin B (9-23) peptide, suggesting that this compound could modulate the autoimmune response to the endogenous antigen.

In Vivo Efficacy

Subcutaneous administration of this compound to NOD mice, both before and after the onset of diabetes, resulted in a significant delay in the onset and a reduction in the overall incidence of the disease. This protective effect was attributed to the induction of a regulatory Th2-dominant immune response.

| Preclinical Study Parameter | Observation | Reference |

| T-Cell Proliferation (in vitro) | This compound did not induce proliferation of pathogenic T-cell clones and inhibited native peptide-induced proliferation. | |

| Cytokine Profile (in vitro) | Induced strong Th2 cytokine (IL-4, IL-10) production with no IFN-γ. | |

| In Vivo Efficacy (NOD Mice) | Delayed onset and reduced incidence of diabetes. |

Clinical Development and Outcomes

The promising preclinical data led to the clinical development of this compound for the treatment of recent-onset type 1 diabetes in humans.

Phase I Clinical Trial

A Phase I clinical trial was conducted to assess the safety and immunomodulatory effects of this compound in patients with recent-onset type 1 diabetes. The results suggested that treatment with this compound shifted the Th1 pathogenic responses towards a more protective Th2 regulatory phenotype. This was evidenced by a significant and dose-dependent reduction in the percentage of patients with Th1 responses to the native insulin B (9-23) peptide and an increase in IL-5 responses, a marker of a Th2 phenotype.

Phase II Clinical Trial (NCT00873561)

A randomized, placebo-controlled, dose-ranging Phase II clinical trial was conducted to evaluate the efficacy of this compound in preserving β-cell function in patients aged 10-35 with recently diagnosed type 1 diabetes. A total of 188 patients were randomized to receive subcutaneous injections of placebo or one of three doses of this compound (0.1 mg, 0.5 mg, or 1.0 mg) at baseline, weeks 2 and 4, and then monthly for 24 months.

The primary endpoint was the change in C-peptide concentration, a measure of endogenous insulin production. The results of the trial showed no significant difference in the mean peak C-peptide concentration at 24 months between any of the this compound treatment groups and the placebo group. Furthermore, there were no significant differences in daily insulin needs or in markers of immune function, such as islet antibodies and T-cell numbers. The treatment was found to be safe and well-tolerated.

| Phase II Clinical Trial Endpoint (24 months) | Placebo | This compound (0.1 mg) | This compound (0.5 mg) | This compound (1.0 mg) | Reference |

| Mean Peak C-peptide (pmol/ml) | 0.54 | 0.59 | 0.57 | 0.48 | |

| Average Daily Insulin Needs | Comparable across all groups | Comparable across all groups | Comparable across all groups | Comparable across all groups |

Experimental Protocols

T-Cell Proliferation Assay (NOD Mice)

This protocol is a generalized representation based on standard methods for assessing T-cell proliferation in response to antigenic stimulation.

dot

-

Cell Isolation: Spleens are harvested from NOD mice previously immunized with this compound or a control substance. A single-cell suspension of splenocytes is prepared.

-

Labeling: Cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Cell Culture: Labeled splenocytes are cultured in 96-well plates in the presence of antigen-presenting cells (APCs) and the specific peptide of interest (this compound or native insulin B:9-23) at various concentrations.

-

Incubation: Plates are incubated for 72 to 96 hours to allow for cell division.

-

Analysis: Cells are harvested and stained with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD4). The proliferation is assessed by flow cytometry, where each cell division results in a halving of the CFSE fluorescence intensity.

Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay for Cytokine Production

This protocol outlines the general steps for an ELISPOT assay to quantify cytokine-secreting cells.

dot

-

Plate Coating: A 96-well ELISPOT plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ or anti-IL-4).

-

Blocking: The plate is washed and blocked to prevent non-specific binding.

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) from study subjects are added to the wells along with the stimulating antigen (this compound or native insulin B:9-23).

-

Incubation: The plate is incubated, during which time activated T-cells secrete cytokines that are captured by the antibodies on the plate surface.

-

Detection: After washing away the cells, a biotinylated detection antibody specific for a different epitope of the target cytokine is added.

-

Visualization: A streptavidin-enzyme conjugate is added, followed by a substrate that produces an insoluble colored spot at the site of cytokine secretion.

-

Analysis: The spots are counted, with each spot representing a single cytokine-producing cell.

Conclusion

This compound is a well-characterized altered peptide ligand that showed considerable promise in preclinical models of type 1 diabetes by its ability to modulate the autoimmune response from a pathogenic Th1 to a protective Th2 phenotype. Despite the strong scientific rationale and encouraging preclinical and Phase I data, a large-scale Phase II clinical trial did not demonstrate a clinical benefit in preserving β-cell function in patients with recent-onset type 1 diabetes. The development of this compound highlights the challenges in translating findings from animal models to human autoimmune diseases. The data and methodologies from the this compound program, however, remain a valuable resource for researchers in the field of immunology and drug development for autoimmune disorders.

NBI-6024: A Targeted Immunomodulatory Approach for Type 1 Diabetes

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NBI-6024 is an investigational immunomodulatory agent developed for the treatment of type 1 diabetes (T1D). It is an altered peptide ligand (APL) of the immunodominant insulin B-chain (9-23) epitope, designed to selectively retune the autoimmune response that underlies the destruction of pancreatic β-cells. Preclinical and early clinical studies have explored the potential of this compound to shift the pathogenic T-helper 1 (Th1) cell response to a protective T-helper 2 (Th2) phenotype. This document provides a comprehensive technical overview of the mechanism of action of this compound, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the proposed signaling pathways.

Introduction: The Challenge of Autoimmunity in Type 1 Diabetes

Type 1 diabetes is an autoimmune disease characterized by the progressive destruction of insulin-producing β-cells in the pancreatic islets of Langerhans by autoreactive T lymphocytes. A key pathogenic feature is the predominance of a Th1-mediated immune response, which involves the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ). A promising therapeutic strategy is to induce a state of immune tolerance by shifting this response towards a non-pathogenic Th2 phenotype, characterized by the production of regulatory cytokines like interleukin-4 (IL-4) and interleukin-5 (IL-5).

This compound was developed by Neurocrine Biosciences as a potential treatment for T1D based on this immunomodulatory approach.[1] It is a synthetic peptide analogue of the insulin B-chain (9-23) fragment, an important autoantigen in T1D.[2] Specifically, this compound has two amino acid substitutions: alanine replaces tyrosine at position 16 and cysteine at position 19 of the native peptide.[3] These modifications are intended to alter the peptide's interaction with the T-cell receptor (TCR), thereby modulating the downstream signaling cascade and skewing the T-cell response towards a Th2 phenotype.

Proposed Mechanism of Action

The core of this compound's mechanism of action lies in its function as an altered peptide ligand. The proposed mechanism involves the following key steps:

-

Antigen Presentation: this compound is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. It is then processed and presented on the cell surface within the peptide-binding groove of Major Histocompatibility Complex (MHC) class II molecules.

-

T-Cell Receptor Engagement: Naive or autoreactive CD4+ T-cells that recognize the native insulin B (9-23) peptide can also interact with the this compound/MHC complex via their T-cell receptors (TCRs).

-

Altered Signaling Cascade: The amino acid substitutions in this compound are hypothesized to lead to a suboptimal or altered signaling cascade upon TCR engagement compared to the native peptide. This altered signaling is believed to favor the differentiation of T-cells into the Th2 lineage.

-

Cytokine Shift: The resulting Th2 cells produce anti-inflammatory cytokines, including IL-4, IL-5, and IL-10. These cytokines can suppress the pro-inflammatory activity of pathogenic Th1 cells that are specific for the native insulin B (9-23) epitope, a phenomenon known as "immune deviation" or "bystander suppression."

-

Preservation of β-Cell Function: By dampening the autoimmune attack on pancreatic β-cells, this compound aims to preserve remaining β-cell mass and function, thereby slowing or halting the progression of T1D.

Preclinical Data in the NOD Mouse Model

The non-obese diabetic (NOD) mouse is a well-established animal model for T1D that shares many features with the human disease. Studies in NOD mice provided the initial proof-of-concept for the therapeutic potential of this compound.

In Vitro Immunomodulation

In vitro studies using splenocytes from NOD mice demonstrated that this compound was able to inhibit the proliferative responses of pathogenic T-cell clones specific for the native insulin B (9-23) peptide.[3] Furthermore, vaccination of NOD mice with this compound induced strong cellular responses characterized by the production of Th2 cytokines (IL-4 and IL-10) and not the Th1 cytokine IFN-γ.[2] These responses were cross-reactive with the native insulin B (9-23) peptide, suggesting that the Th2 response induced by this compound could regulate the endogenous pathogenic Th1 response.[3]

In Vivo Efficacy

Subcutaneous administration of this compound to NOD mice, both before and after the onset of diabetes, significantly delayed the onset and reduced the incidence of the disease.[3]

| Preclinical Efficacy of this compound in NOD Mice | |

| Study Design | Female NOD mice treated with this compound or vehicle control. |

| Treatment Regimen | Subcutaneous injections administered either before or after disease onset. |

| Primary Outcome | Incidence and onset of diabetes. |

| Key Finding | This compound substantially delayed the onset and reduced the incidence of diabetes.[3] |

Clinical Development and Human Data

This compound has been evaluated in phase I and phase II clinical trials in patients with recent-onset T1D.

Phase I Clinical Trial

A phase I study in patients with recent-onset T1D showed that administration of this compound was associated with a shift in the immune response from a Th1 to a Th2 phenotype.[4] This was evidenced by a significant, dose-dependent reduction in the percentage of patients with Th1 responses (IFN-γ production) to the native insulin B (9-23) peptide and this compound, and a significant increase in IL-5 responses (a Th2 cytokine) in patients who received this compound compared to placebo.[4]

Phase II Clinical Trial

A randomized, double-blind, placebo-controlled, dose-ranging phase II trial was conducted to evaluate the efficacy of this compound in preserving β-cell function in patients with recent-onset T1D.[5][6] A total of 188 patients (aged 10-35 years) were randomized to receive placebo or one of three doses of this compound (0.1, 0.5, or 1.0 mg) administered subcutaneously at baseline, weeks 2 and 4, and then monthly for 24 months.[5][6]

The primary endpoint was the change in β-cell function as measured by C-peptide levels during a mixed-meal tolerance test (MMTT). Unfortunately, the trial did not meet its primary endpoint. Treatment with this compound at any of the tested doses did not improve or maintain β-cell function compared to placebo.[5][6]

| Phase II Clinical Trial Results: C-Peptide Levels at 24 Months | ||||

| Treatment Group | Placebo | 0.1 mg this compound | 0.5 mg this compound | 1.0 mg this compound |

| Mean Peak C-Peptide (pmol/ml) | 0.54 | 0.59 | 0.57 | 0.48 |

| Source: Ziegler et al., Diabetes Care, 2009.[5][6] |

Fasting, stimulated peak, and area under the curve (AUC) C-peptide concentrations declined by approximately 60% over the 24-month treatment period in all groups, with no significant difference between the this compound and placebo groups.[5][6] Average daily insulin needs were also comparable across all groups at the end of the study.[5][6] No treatment-related changes in islet antibodies or T-cell numbers were observed.[5][6]

| Phase II Clinical Trial Results: Daily Insulin Needs at 24 Months | ||||

| Treatment Group | Placebo | 0.1 mg this compound | 0.5 mg this compound | 1.0 mg this compound |

| Average Daily Insulin (Units) | Not Reported | Not Reported | Not Reported | Not Reported |

| Note: While the exact values were not provided in the abstract, the study concluded that daily insulin needs were comparable between the four groups.[5][6] |

Experimental Protocols

The following are representative protocols for the key experiments used to evaluate the mechanism of action and efficacy of this compound. These are based on standard methodologies and the descriptions provided in the publications.

NOD Mouse Splenocyte Proliferation Assay

Objective: To assess the ability of this compound to modulate T-cell proliferation in response to the native insulin B (9-23) peptide.

Methodology:

-

Splenocyte Isolation: Spleens are aseptically removed from NOD mice. A single-cell suspension is prepared by mechanical disruption and passage through a cell strainer. Red blood cells are lysed using a suitable lysis buffer.

-

Cell Culture: Splenocytes are washed and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.

-

Assay Setup: Cells are plated in 96-well flat-bottom plates at a density of 2-5 x 10^5 cells/well.

-

Stimulation: Cells are stimulated with the native insulin B (9-23) peptide, this compound, or a positive control mitogen (e.g., Concanavalin A) at various concentrations. Unstimulated cells serve as a negative control.

-

Incubation: Plates are incubated for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Proliferation Measurement: 1 µCi of [3H]-thymidine is added to each well for the final 18-24 hours of incubation. Cells are then harvested onto glass fiber filters, and the incorporation of [3H]-thymidine is measured using a scintillation counter. Results are expressed as counts per minute (CPM) or a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).

ELISPOT Assay for Cytokine Profiling

Objective: To quantify the number of IFN-γ (Th1) and IL-4/IL-5 (Th2) secreting cells in response to this compound.

Methodology:

-

Plate Coating: 96-well ELISPOT plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) and incubated overnight at 4°C.

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples using Ficoll-Paque density gradient centrifugation.

-

Assay Setup: The coated plates are washed and blocked. PBMCs are then added to the wells at a density of 2-3 x 10^5 cells/well.

-

Stimulation: Cells are stimulated with the native insulin B (9-23) peptide, this compound, or a positive control (e.g., phytohemagglutinin). Unstimulated cells serve as a negative control.

-

Incubation: Plates are incubated for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

Detection: Cells are removed, and a biotinylated detection antibody specific for the cytokine is added to the wells, followed by a streptavidin-alkaline phosphatase conjugate.

-

Spot Development: A substrate solution is added, which forms a colored precipitate at the site of cytokine secretion, creating a "spot."

-

Analysis: The plates are washed, dried, and the spots are counted using an automated ELISPOT reader. Results are expressed as the number of spot-forming cells (SFCs) per million PBMCs.

Mixed-Meal Tolerance Test (MMTT)

Objective: To assess endogenous insulin secretion (via C-peptide measurement) in response to a standardized meal.

Methodology:

-

Patient Preparation: Patients fast overnight for at least 8 hours.

-

Baseline Sampling: A baseline blood sample is collected for C-peptide and glucose measurement.

-

Meal Ingestion: The patient ingests a standardized liquid mixed meal (e.g., Boost or Sustacal) within 10 minutes. The volume is typically calculated based on the patient's body weight.

-

Timed Blood Sampling: Blood samples are collected at specific time points after meal ingestion (e.g., 30, 60, 90, and 120 minutes).

-

C-Peptide Measurement: C-peptide levels in the collected serum or plasma samples are measured using a validated immunoassay (e.g., radioimmunoassay or ELISA).

-

Data Analysis: The primary endpoints are typically the peak C-peptide concentration and the area under the C-peptide concentration-time curve (AUC).

Conclusion and Future Directions

This compound is an altered peptide ligand of the insulin B (9-23) epitope that was designed to modulate the autoimmune response in T1D by inducing a shift from a pathogenic Th1 to a protective Th2 phenotype. While preclinical studies in NOD mice and early clinical data in humans supported this mechanism of action, a phase II clinical trial did not demonstrate a significant effect on the preservation of β-cell function in patients with recent-onset T1D.[5][6]

The discrepancy between the promising preclinical and early clinical immunomodulatory effects and the lack of clinical efficacy in the phase II trial highlights the complexities of translating immunotherapies for T1D from animal models to humans. Possible reasons for the trial's outcome include the dose and frequency of administration, the stage of the disease at intervention, or the specific patient population.

Although the clinical development of this compound for T1D has not progressed, the research provides valuable insights into the potential and challenges of APL-based therapies for autoimmune diseases. Future research in this area may focus on optimizing the design of APLs, exploring combination therapies, and identifying patient populations that are most likely to respond to such immunomodulatory approaches.

References

- 1. researchgate.net [researchgate.net]

- 2. mstechno.co.jp [mstechno.co.jp]

- 3. Procedures for Performing the Mixed-Meal Tolerance Test (Appendix 2 of "Safety and Efficacy of Imatini... [protocols.io]

- 4. public.jaeb.org [public.jaeb.org]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Virtual Global Transplant Laboratory Standard Operating Protocol for Donor Alloantigen-specific Interferon-gamma ELISPOT Assay - PMC [pmc.ncbi.nlm.nih.gov]

NBI-6024: An Altered Peptide Ligand for Autoimmune Regulation in Type 1 Diabetes

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NBI-6024 is an altered peptide ligand (APL) of the immunodominant insulin B-chain (9-23) epitope, investigated for its potential to modulate the autoimmune response in type 1 diabetes. Developed by Neurocrine Biosciences, this compound was designed to shift the pathogenic T-helper 1 (Th1) cell response, characteristic of the autoimmune destruction of pancreatic β-cells, towards a protective T-helper 2 (Th2) phenotype. Preclinical studies in non-obese diabetic (NOD) mice demonstrated promising results, with this compound delaying the onset and reducing the incidence of diabetes. However, subsequent clinical trials in patients with recent-onset type 1 diabetes did not show a significant therapeutic effect in preserving β-cell function or reducing insulin requirements. This guide provides a comprehensive overview of the core science behind this compound, from its mechanism of action to the preclinical and clinical data, offering valuable insights for the scientific and drug development community.

Introduction to this compound

Type 1 diabetes is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing β-cells in the pancreas. A key target of the autoreactive T-cells in this process is the insulin B-chain, specifically the 9-23 amino acid region (B(9-23)), which is an immunodominant epitope in both the NOD mouse model and in humans.[1][2] this compound is a synthetic peptide analog of the insulin B(9-23) fragment.[2] It is an altered peptide ligand (APL) with two amino acid substitutions: an alanine replaces tyrosine at position 16 (a critical T-cell receptor contact site) and another alanine replaces cysteine at position 19.[2][3] These modifications were engineered to maintain binding to Major Histocompatibility Complex (MHC) class II molecules while altering the interaction with the T-cell receptor (TCR) of pathogenic T-cells.[4] The goal was to deliver a non-stimulatory or altered signal to autoreactive T-cells, thereby inducing a state of immune tolerance or deviation.[2][4]

Mechanism of Action: Shifting the Th1/Th2 Balance

The therapeutic hypothesis for this compound is centered on the concept of immune deviation. In type 1 diabetes, the autoimmune attack is largely driven by pro-inflammatory Th1 cells that produce cytokines like interferon-gamma (IFN-γ), leading to β-cell destruction.[1][5] this compound was designed to engage with the TCR of insulin B(9-23)-specific T-cells in a manner that, instead of activating a Th1 response, promotes the differentiation of these T-cells into a regulatory Th2 phenotype.[1][4] These induced Th2 cells produce anti-inflammatory cytokines such as interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-10 (IL-10).[1][4] This shift from a pathogenic Th1 to a protective Th2 response is intended to suppress the autoimmune assault on the pancreatic islets and preserve remaining β-cell function.[4][5]

Figure 1: Proposed Signaling Pathway of this compound.

Preclinical Data in the NOD Mouse Model

The non-obese diabetic (NOD) mouse is a well-established animal model for type 1 diabetes, as it spontaneously develops autoimmune diabetes that shares many characteristics with the human disease.[1] Preclinical studies in NOD mice provided the foundational evidence for the therapeutic potential of this compound.[1][4]

Key Findings:

-

Immune Deviation: Vaccination with this compound in NOD mice induced strong T-cell responses characterized by the production of Th2 cytokines (IL-4 and IL-10) but not the Th1 cytokine IFN-γ.[1] These responses were cross-reactive with the native insulin B(9-23) peptide.[1][4]

-

Inhibition of Pathogenic T-cells: this compound was shown to inhibit the proliferative responses of pathogenic NOD T-cell clones that are specific for the native insulin B(9-23) peptide.[1]

-

Disease Prevention and Treatment: Subcutaneous injections of this compound, administered either before or after the onset of diabetes in NOD mice, significantly delayed the onset and reduced the overall incidence of the disease.[1][4]

Quantitative Preclinical Data Summary

| Parameter | Observation | Reference |

| Diabetes Incidence (Preventative) | Substantial reduction in diabetes incidence in this compound treated mice compared to controls. | [1][4] |

| Diabetes Onset (Therapeutic) | Significant delay in the onset of diabetes when administered after disease initiation. | [1][4] |

| Cytokine Profile | Increased production of IL-4 and IL-10; no significant IFN-γ production in response to this compound. | [1] |

Clinical Development and Trial Results

Following the promising preclinical data, this compound advanced into clinical trials in human subjects with type 1 diabetes.[5][6] The clinical development program included Phase I and Phase II studies to evaluate the safety, tolerability, and efficacy of this compound.[2][6]

Phase I Clinical Trial

A Phase I clinical trial (this compound-0003) assessed the immunomodulatory effects of this compound in patients with recent-onset type 1 diabetes.[5] The results suggested a shift in the immune response consistent with the proposed mechanism of action.

Key Findings:

-

Increased Th2 Cytokines: Patients who received this compound showed significant increases in interleukin-5 (IL-5) responses, indicative of a Th2 regulatory phenotype, compared to those who received a placebo.[5]

-

Reduced Th1 Responses: Administration of this compound led to a significant and dose-dependent reduction in the percentage of patients exhibiting Th1 responses (IFN-γ production) to both the native insulin B(9-23) peptide and this compound itself.[5]

Phase II Clinical Trial

A large, randomized, placebo-controlled, dose-ranging Phase II trial was conducted to determine if repeated subcutaneous injections of this compound could improve or maintain β-cell function in patients with recently diagnosed type 1 diabetes.[2][7]

Study Design:

-

Participants: 188 patients, aged 10-35 years, with recent-onset type 1 diabetes.[2][7]

-

Treatment Arms: Patients were randomly assigned to receive subcutaneous injections of placebo or one of three doses of this compound (0.1 mg, 0.5 mg, or 1.0 mg).[2][7]

-

Dosing Schedule: Injections were administered at baseline, weeks 2 and 4, and then monthly for a total of 24 months.[2][7]

-

Primary Endpoint: Change in β-cell function as measured by fasting, peak, and area under the curve (AUC) C-peptide concentrations during a mixed-meal tolerance test.[2][7]

Key Findings:

-

No Effect on β-cell Function: After 24 months of treatment, there was no significant difference in the decline of C-peptide concentrations between the this compound treatment groups and the placebo group.[2][7] C-peptide levels declined by approximately 60% in all groups over the two-year period.[2]

-

No Impact on Insulin Needs: The average daily insulin requirements were comparable across all treatment and placebo groups at the end of the study.[2][7]

-

No Change in Immune Markers: No significant treatment-related changes were observed in islet autoantibodies or in the numbers of CD4+ and CD8+ T-cells.[2]

-

Safety and Tolerability: this compound was well-tolerated, with no significant safety concerns identified. The frequency of adverse events was similar between the this compound and placebo groups.[2]

Quantitative Clinical Trial Data Summary

| Parameter | Placebo | This compound (0.1 mg) | This compound (0.5 mg) | This compound (1.0 mg) | Reference |

| Number of Patients | 47 | 50 | 48 | 43 | [3] |

| Mean Peak C-peptide at 24 months (pmol/ml) | 0.54 | 0.59 | 0.57 | 0.48 | [2][7] |

| C-peptide Decline over 24 months | ~60% | ~60% | ~60% | ~60% | [2] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the this compound studies are not fully available in the public domain. However, based on the published literature, the following methodologies were central to the evaluation of this compound's immunological effects.

T-cell Proliferation Assay

-

Principle: This assay measures the proliferation of T-cells in response to an antigen. It is used to determine if a peptide can stimulate or inhibit T-cell activation.

-

General Procedure:

-

Isolation of peripheral blood mononuclear cells (PBMCs) from blood samples.

-

Culture of PBMCs or isolated T-cells in the presence of the native insulin B(9-23) peptide or this compound.

-

Addition of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE) that is incorporated into the DNA of dividing cells.

-

Incubation for a period of several days to allow for cell division.

-

Measurement of the amount of incorporated tracer or the dilution of the fluorescent dye to quantify the extent of T-cell proliferation.

-

Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay

-

Principle: The ELISPOT assay is a highly sensitive method used to quantify the number of cytokine-secreting cells at the single-cell level.

-

General Procedure:

-

Coating of a microplate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ or IL-5).

-

Addition of PBMCs and the stimulating antigen (this compound or native peptide).

-

Incubation to allow activated T-cells to secrete cytokines, which are captured by the antibodies on the plate surface.

-

Washing away the cells.

-

Addition of a biotinylated detection antibody that binds to the captured cytokine.

-

Addition of an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) that binds to the detection antibody.

-

Addition of a substrate that precipitates and forms a colored spot at the site of cytokine secretion.

-

Counting the spots, where each spot represents a single cytokine-producing cell.[5]

-

Figure 2: this compound Phase II Clinical Trial Workflow.

Conclusion and Future Perspectives

This compound represents a well-reasoned and scientifically-driven approach to antigen-specific immunotherapy for type 1 diabetes. The preclinical data in NOD mice were compelling, demonstrating a clear immunomodulatory effect and therapeutic benefit. However, the translation of these findings to human clinical trials was unsuccessful, as this compound failed to preserve β-cell function in patients with new-onset type 1 diabetes.

The discrepancy between the preclinical and clinical results highlights the significant challenges in translating therapies for autoimmune diseases from animal models to humans. Potential reasons for the lack of efficacy in the clinical setting could include:

-

Differences in the immunopathogenesis of type 1 diabetes between NOD mice and humans.

-

The complexity and heterogeneity of the human immune response to autoantigens.

-

The timing of the intervention, as significant β-cell loss may have already occurred at the time of diagnosis.

-

The dose and frequency of this compound administration may not have been optimal to induce a sustained regulatory response in humans.

Despite the disappointing clinical outcome for this compound, the knowledge gained from its development provides valuable lessons for the field of autoimmune disease research. The concept of using altered peptide ligands to induce immune deviation remains a promising strategy, and future research may focus on identifying more potent APLs, combination therapies, or alternative delivery systems to enhance their therapeutic efficacy. The this compound story underscores the critical importance of robust translational research to bridge the gap between promising preclinical findings and successful clinical therapies.

References

- 1. Immunomodulation in type 1 diabetes by this compound, an altered peptide ligand of the insulin B epitope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. The NOD mouse: a model for insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. No effect of the altered peptide ligand this compound on beta-cell residual function and insulin needs in new-onset type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. A Preclinical Consortium Approach for Assessing the Efficacy of Combined Anti-CD3 Plus IL-1 Blockade in Reversing New-Onset Autoimmune Diabetes in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-Obese Diabetic Mice Rapidly Develop Dramatic Sympathetic Neuritic Dystrophy: A New Experimental Model of Diabetic Autonomic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of NBI-6024: A Case Study in Altered Peptide Ligand Immunotherapy for Type 1 Diabetes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-6024, an altered peptide ligand (APL) of the immunodominant insulin B-chain (9-23) epitope, emerged as a promising therapeutic candidate for type 1 diabetes. Developed by Neurocrine Biosciences, the core hypothesis behind this compound was its potential to modulate the autoimmune response responsible for the destruction of pancreatic β-cells. The strategy involved shifting the pathogenic T-helper 1 (Th1) cell response to a protective T-helper 2 (Th2) phenotype. This whitepaper provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of this compound. It details the experimental methodologies employed, presents key quantitative data in a structured format, and visualizes the underlying scientific rationale and developmental workflow. Despite promising preclinical results, this compound ultimately failed to demonstrate clinical efficacy in a Phase II trial, offering valuable lessons for the future of antigen-specific immunotherapy.

Discovery and Rationale

Type 1 diabetes is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing β-cells in the pancreas. A key autoantigen in this process is the insulin B-chain, specifically the 9-23 amino acid region [B:(9-23)], which is a primary target for autoreactive T-cells in the nonobese diabetic (NOD) mouse model, a well-established animal model for human type 1 diabetes.

The therapeutic strategy for this compound was centered on the concept of altered peptide ligands. APLs are synthetic peptides that are similar to a native T-cell epitope but contain amino acid substitutions at key T-cell receptor (TCR) contact residues. These modifications are designed to alter the downstream signaling cascade upon TCR engagement, thereby modulating the T-cell response.

This compound was identified through a systematic process of generating a series of peptides with single alanine substitutions at each amino acid residue of the insulin B:(9-23) peptide. These APLs were then screened for their ability to inhibit the proliferation of pathogenic, B:(9-23)-specific T-cell clones from NOD mice. This compound, with alanine substitutions at positions 16 (Tyrosine to Alanine) and 19 (Cysteine to Alanine), was selected for further development due to its consistent ability to induce a Th2-type cytokine response (e.g., IL-4, IL-5, IL-10) while failing to stimulate the proliferation of pathogenic Th1 clones. The intended mechanism was to induce a population of regulatory T-cells that could suppress the autoimmune attack on pancreatic β-cells.

Preclinical Development

In Vitro Characterization

The initial characterization of this compound involved a series of in vitro assays to determine its effect on T-cell responses.

T-Cell Proliferation Assay (CFSE-based):

-

Cell Isolation: Splenocytes were isolated from NOD mice and single-cell suspensions were prepared.

-

CFSE Labeling: Cells were washed and resuspended in PBS. Carboxyfluorescein succinimidyl ester (CFSE) was added to a final concentration of 5 µM and incubated for 10 minutes at 37°C. The reaction was quenched with fetal bovine serum.

-

Cell Culture: Labeled splenocytes were co-cultured with antigen-presenting cells (APCs) and stimulated with either the native insulin B:(9-23) peptide or this compound at varying concentrations.

-

Flow Cytometry: After 72-96 hours, cells were harvested and stained with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD4, CD8). The proliferation of T-cells was assessed by measuring the dilution of CFSE fluorescence using a flow cytometer. Each cell division results in a halving of the CFSE intensity.

In Vivo Efficacy in NOD Mice

The therapeutic potential of this compound was evaluated in the NOD mouse model of type 1 diabetes.

Diabetes Incidence Study:

-

Animal Model: Female NOD mice were used, as they have a higher incidence of spontaneous diabetes.

-

Treatment Protocol: Mice were administered subcutaneous injections of this compound or a vehicle control. Treatment was initiated either before or after the onset of diabetes.

-

Diabetes Monitoring: Blood glucose levels were monitored weekly. Diabetes was diagnosed after two consecutive blood glucose readings above 250 mg/dL.

-

Data Analysis: The cumulative incidence of diabetes over time was compared between the treatment and control groups.

Immunological Mechanism of Action

To elucidate the in vivo mechanism of action, cytokine production profiles were assessed in this compound-treated NOD mice.

Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine Profiling:

-

Cell Preparation: Splenocytes were isolated from this compound-treated and control NOD mice.

-

Plate Coating: ELISPOT plates were coated with capture antibodies specific for IFN-γ (Th1) and IL-4, IL-5, and IL-10 (Th2) overnight at 4°C.

-

Cell Stimulation: Splenocytes were added to the coated wells and stimulated in vitro with the insulin B:(9-23) peptide or this compound for 24-48 hours.

-

Detection: After incubation, cells were washed away, and biotinylated detection antibodies for the respective cytokines were added. This was followed by the addition of a streptavidin-enzyme conjugate.

-

Spot Development: A substrate was added to the wells, resulting in the formation of colored spots, with each spot representing a single cytokine-secreting cell.

-

Analysis: The spots were counted using an automated ELISPOT reader to determine the frequency of antigen-specific, cytokine-producing T-cells.

Quantitative Data Summary

Preclinical Data

| Study | Model | Treatment | Key Finding | Reference |

| In Vitro T-Cell Response | NOD Mouse T-Cell Clones | This compound | Inhibited proliferation of pathogenic Th1 clones; Induced Th2 cytokine production (IL-4, IL-10) | [1] |

| In Vivo Efficacy | NOD Mice | This compound (s.c.) | Significantly reduced the incidence of diabetes when administered before or after disease onset | [1] |

Clinical Trial Data: Phase II (NCT00873561)

| Parameter | Placebo | This compound (0.1 mg) | This compound (0.5 mg) | This compound (1.0 mg) |

| Number of Patients | 47 | 48 | 43 | 44 |

| Mean Peak C-peptide at 24 Months (pmol/mL) | 0.54 | 0.59 | 0.57 | 0.48 |

| AUC C-peptide at Baseline (pmol x min/mL) | 134 ± 63 | 131 ± 62 | 135 ± 57 | 134 ± 59 |

| AUC C-peptide at 24 Months (pmol x min/mL) | 57 ± 71 | 53 ± 56 | 44 ± 55 | 50 ± 45 |

Data presented as mean ± SD where available.[2][3]

Clinical Development and Outcomes

Following the promising preclinical data, this compound advanced into clinical trials to assess its safety, tolerability, and efficacy in patients with new-onset type 1 diabetes.

Phase I and Early Phase II Studies

Initial clinical studies established a favorable safety and tolerability profile for this compound.

Phase II Pivotal Trial (NCT00873561)

A large, multicenter, randomized, double-blind, placebo-controlled Phase IIb trial was initiated to definitively evaluate the efficacy of this compound in preserving endogenous insulin secretion.[4]

-

Study Design: 188 patients (adults and adolescents) with new-onset type 1 diabetes were randomized to receive subcutaneous injections of this compound (0.1 mg, 0.5 mg, or 1.0 mg) or placebo.[3]

-

Primary Endpoint: The primary measure of efficacy was the change in C-peptide levels, a marker of endogenous insulin production, at 24 months.[4]

-

Results: The trial failed to meet its primary endpoint. There were no statistically significant differences in the decline of C-peptide levels between any of the this compound treatment groups and the placebo group.[2][3] Both groups showed a similar rate of decline in β-cell function over the two-year period.[3]

Visualizations

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of this compound, shifting the T-cell response from pathogenic Th1 to regulatory Th2.

This compound Discovery and Development Workflow

Caption: Workflow of this compound from concept to clinical trial outcome.

Conclusion

The development of this compound represents a scientifically rigorous and well-executed program in the field of antigen-specific immunotherapy for type 1 diabetes. The initial hypothesis, based on the modulation of the autoimmune response through an altered peptide ligand, was strongly supported by preclinical data. However, the failure of this compound to demonstrate efficacy in a large-scale clinical trial underscores the significant challenges in translating promising preclinical findings in animal models to successful therapeutic outcomes in human autoimmune diseases.

Several factors may have contributed to this outcome, including differences in the immunopathology of type 1 diabetes between NOD mice and humans, the complexity of the human autoimmune response involving multiple autoantigens, and potential issues with the dose, frequency, or timing of this compound administration. The story of this compound serves as a critical case study for the scientific community, highlighting the need for a deeper understanding of human autoimmunity and the development of more predictive preclinical models to guide the design of future immunotherapies.

References

- 1. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. scienceopen.com [scienceopen.com]

- 3. No effect of the altered peptide ligand this compound on beta-cell residual function and insulin needs in new-onset type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

A Technical Guide to the Structure and Synthesis of NBI-6024

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-6024 is an investigational altered peptide ligand (APL) derived from the immunodominant B-chain of human insulin. It has been explored as a potential therapeutic agent for Type 1 Diabetes (T1D). The rationale behind its development lies in the modulation of the autoimmune response that targets pancreatic β-cells in T1D. This guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of this compound, along with relevant quantitative data and experimental protocols.

Structure of this compound

This compound is a modified 15-amino acid peptide corresponding to the 9-23 region of the human insulin B-chain.[1] The modification involves the substitution of two key amino acid residues. Specifically, the Tyrosine (Y) at position 16 is replaced by an Alanine (A), and the Cysteine (C) at position 19 is also replaced by an Alanine (A).[1]

The sequence of the native human insulin B-chain (9-23) is: Ser-His-Leu-Val-Glu-Ala-Leu-Tyr-Leu-Val-Cys-Gly-Glu-Arg-Gly

The resulting amino acid sequence for this compound is: Ser-His-Leu-Val-Glu-Ala-Leu-Ala-Leu-Val-Ala-Gly-Glu-Arg-Gly

Physicochemical Properties

Based on its amino acid sequence, the key physicochemical properties of this compound have been calculated and are presented in the table below.

| Property | Value |

| Molecular Formula | C68H117N19O22 |

| Molecular Weight | 1556.78 g/mol |

| Isoelectric Point (pI) | 4.05 |

| Net Charge at pH 7 | -3 |

| Extinction Coefficient | 0 M-1cm-1 (Does not contain Trp or Tyr) |

| Grand Average of Hydropathicity (GRAVY) | 0.067 |

Synthesis of this compound

The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials and Reagents:

-

Rink Amide resin (100-200 mesh)

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-His(Trt)-OH, Fmoc-Ser(tBu)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Washing solvent: DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: The Rink Amide resin is swollen in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling:

-

The first Fmoc-protected amino acid (Fmoc-Gly-OH) is pre-activated by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

This activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.

-

The resin is then washed with DMF to remove excess reagents.

-

-

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the this compound sequence (Arg, Glu, Gly, Ala, Val, Leu, Ala, Leu, Val, Ala, Glu, Leu, Val, His, Ser).

-

Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using 20% piperidine in DMF. The peptide-resin is then washed with DMF, followed by DCM, and dried.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the peptide-resin with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then dissolved in a water/acetonitrile mixture and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified this compound peptide is characterized by mass spectrometry to confirm its molecular weight and purity.

Mechanism of Action

This compound is designed to act as an altered peptide ligand to modulate the autoimmune response in T1D. The proposed mechanism involves shifting the T-helper (Th) cell response from a pro-inflammatory Th1 phenotype to an anti-inflammatory or regulatory Th2 phenotype.

Experimental Workflows

The synthesis and characterization of this compound follow a structured workflow to ensure the purity and identity of the final peptide product.

Clinical Trial Data

A phase 2 clinical trial was conducted to evaluate the efficacy of this compound in patients with new-onset T1D. The study assessed the effect of different doses of this compound on β-cell function, as measured by C-peptide levels, and on daily insulin requirements.

| Treatment Group | Mean Peak C-peptide at 24 months (pmol/ml) | Average Daily Insulin Dose at 24 months (IU) |

| Placebo | 0.54 | 47.3 ± 17.6 |

| 0.1 mg this compound | 0.59 | 47.8 ± 20.4 |

| 0.5 mg this compound | 0.57 | 57.2 ± 36.5 |

| 1.0 mg this compound | 0.48 | 51.6 ± 21.8 |

The results of the phase 2 trial showed no significant difference in the mean peak C-peptide concentration at 24 months between the groups treated with this compound and the placebo group. Similarly, the average daily insulin needs at 24 months were comparable across all treatment groups. The study concluded that treatment with this compound at the tested doses did not improve or maintain β-cell function in patients with recent-onset T1D.

Conclusion

This compound is a synthetically accessible altered peptide ligand with a well-defined structure. While the rationale for its development as an immunomodulatory agent in T1D is sound, clinical trial results have not demonstrated a significant therapeutic benefit in preserving β-cell function. The detailed information on its structure and synthesis provided in this guide serves as a valuable resource for researchers in the fields of peptide chemistry, immunology, and drug development. Further research may explore modifications to the peptide structure or delivery method to enhance its therapeutic potential.

References

NBI-6024: A Modulator of Autoimmune T-Cell Response in Type 1 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

NBI-6024 is an investigational therapeutic agent classified as an altered peptide ligand (APL). It is a synthetic analog of the immunodominant 9-23 amino acid sequence of the insulin B chain (B(9-23)), a key autoantigen in the pathogenesis of type 1 diabetes.[1][2] Specifically, this compound incorporates alanine substitutions at two key positions: tyrosine at residue 16 is replaced by alanine (16Y→A), and cysteine at residue 19 is also replaced by alanine (19C→A).[2][3] This modification is designed to modulate the autoimmune response by altering the interaction with T-cell receptors (TCRs) and Major Histocompatibility Complex (MHC) class II molecules, thereby shifting the T-cell response from a pathogenic pro-inflammatory Th1 phenotype to a protective anti-inflammatory Th2 phenotype.[1][2][3] This document provides a comprehensive overview of the target pathway of this compound in immune cells, supported by preclinical and clinical data, experimental methodologies, and pathway visualizations.

Core Target Pathway: Shifting the T-Cell Balance

The primary mechanism of action of this compound is the induction of a Th2-polarized immune response that can counteract the destructive Th1-mediated autoimmune attack on pancreatic β-cells in type 1 diabetes.[1][3]

The Pathogenic Th1 Response in Type 1 Diabetes:

In individuals with type 1 diabetes, autoreactive CD4+ T-helper (Th) cells recognize self-peptides, such as the insulin B(9-23) fragment, presented by antigen-presenting cells (APCs) via MHC class II molecules. This recognition triggers the differentiation of naive T-cells into Th1 cells, which are characterized by the production of pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[1] These Th1 cells then orchestrate the autoimmune assault on insulin-producing β-cells.

This compound's Therapeutic Intervention:

This compound, as an APL, is designed to engage with the TCR of insulin B(9-23)-specific T-cells but to deliver an altered signal. This altered signaling cascade is hypothesized to favor the differentiation of naive T-cells into Th2 cells. Th2 cells produce anti-inflammatory cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-10 (IL-10).[2][3] This APL-induced Th2 response is cross-reactive with the native insulin B(9-23) peptide, suggesting that the protective effects of this compound can extend to the endogenous autoimmune response.[2][3]

The proposed signaling pathway is visualized in the diagram below:

Caption: this compound alters T-cell differentiation towards a protective Th2 phenotype.

Preclinical and Clinical Data

Preclinical Efficacy in NOD Mice

Studies in nonobese diabetic (NOD) mice, a model for human type 1 diabetes, demonstrated that subcutaneous administration of this compound, both before and after disease onset, significantly delayed the onset and reduced the incidence of diabetes.[2][3] This protective effect was associated with the induction of a Th2 cytokine profile (IL-4 and IL-10) in response to the APL.[2]

Clinical Trial Results in Humans

Phase I Clinical Trial (this compound-0003):

A Phase I study in patients with recent-onset type 1 diabetes showed that this compound administration led to a significant, dose-dependent reduction in the percentage of patients with Th1 responses (IFN-γ production) to both insulin B(9-23) and this compound.[1] Conversely, there were significant increases in IL-5 responses, indicative of a Th2 phenotype, in the cohorts receiving this compound compared to placebo.[1]

Table 1: Phase I Cytokine Response to this compound

| Parameter | Placebo | This compound Treated | Outcome |

|---|---|---|---|

| Th1 Response (IFN-γ) | Observed | Significantly Reduced | Dose-dependent reduction in responders[1] |

| Th2 Response (IL-5) | Baseline | Significantly Increased | Increased mean magnitude of response[1] |

Phase II Clinical Trial (NCT00873561):

A larger, randomized, placebo-controlled Phase II trial was conducted in 188 patients with recent-onset type 1 diabetes.[4][5] Patients received placebo or one of three doses of this compound (0.1 mg, 0.5 mg, or 1.0 mg) subcutaneously.[4][5] The primary endpoint was the preservation of β-cell function, as measured by C-peptide levels.[4]

Despite the promising immunological effects in the Phase I trial, the Phase II study did not meet its primary endpoint. There was no significant difference in the decline of fasting, peak, or AUC C-peptide concentrations between the this compound and placebo groups over the 24-month treatment period.[4][5] Daily insulin requirements and numbers of CD4 and CD8 T-cells also did not differ significantly between the groups.[4][5]

Table 2: Phase II Clinical Trial Key Efficacy Endpoints at 24 Months

| Parameter | Placebo | 0.1 mg this compound | 0.5 mg this compound | 1.0 mg this compound |

|---|---|---|---|---|

| Mean Peak C-peptide (pmol/ml) | 0.54 | 0.59 | 0.57 | 0.48 |

| C-peptide Decline from Baseline | ~60% | ~60% | ~60% | ~60% |

Data from a study in patients with recent-onset type 1 diabetes.[4][5]

Experimental Protocols

Detailed, step-by-step protocols were not available in the cited literature. However, based on the descriptions, the following generalized methodologies were employed.

Cytokine Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay

This assay was used to quantify the frequency of cytokine-producing cells (e.g., IFN-γ and IL-5) in peripheral blood mononuclear cells (PBMCs) upon stimulation.

Objective: To measure Th1 (IFN-γ) and Th2 (IL-5) responses to this compound and native insulin B(9-23).

Generalized Protocol:

-

PBMC Isolation: Isolate PBMCs from whole blood samples using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Plating: Coat ELISPOT plates with capture antibodies specific for IFN-γ or IL-5. Add a known number of PBMCs to each well.

-

Stimulation: Add the stimulant (this compound, insulin B(9-23) peptide, positive control, or negative control) to the appropriate wells.

-

Incubation: Incubate the plates to allow cytokine secretion by activated T-cells.

-

Detection: Wash the plates and add a biotinylated detection antibody specific for the cytokine of interest.

-

Visualization: Add a streptavidin-enzyme conjugate followed by a substrate to produce colored spots at the sites of cytokine secretion.

-

Analysis: Count the number of spots in each well using an automated ELISPOT reader. The number of spots corresponds to the number of cytokine-secreting cells.

Caption: Workflow for quantifying cytokine-producing immune cells.

Mixed-Meal Tolerance Test (MMTT)

This clinical test was used to assess endogenous insulin secretion (via C-peptide measurement) in response to a standardized meal.

Objective: To measure β-cell function.

Generalized Protocol:

-

Fasting: The patient fasts overnight.

-

Baseline Sample: A baseline blood sample is drawn to measure fasting C-peptide and glucose levels.

-

Meal Ingestion: The patient consumes a standardized liquid meal (e.g., Boost) within a short timeframe.

-

Timed Blood Samples: Blood samples are drawn at regular intervals (e.g., 30, 60, 90, and 120 minutes) after meal ingestion.

-

C-peptide Measurement: C-peptide levels in all collected samples are measured using a validated immunoassay.

-

Data Analysis: Key parameters are calculated, including peak C-peptide concentration and the area under the curve (AUC) for C-peptide over the 2-hour period.

Conclusion

This compound is an altered peptide ligand designed to modulate the autoimmune response in type 1 diabetes by promoting a shift from a pathogenic Th1 response to a protective Th2 response. Preclinical studies in NOD mice and a Phase I clinical trial in humans provided evidence for this mechanism of action, demonstrating a reduction in IFN-γ-producing cells and an increase in IL-5-producing cells upon treatment. However, a subsequent large-scale Phase II clinical trial did not demonstrate a clinical benefit in preserving β-cell function in patients with recent-onset type 1 diabetes. While the immunological concept is sound, the clinical translation of this compound did not yield the desired therapeutic outcome. These findings highlight the complexity of translating immunomodulatory strategies for autoimmune diseases from preclinical models and early-phase trials to late-stage clinical efficacy. Further research in this area may focus on optimizing the APL design, delivery methods, or patient selection to enhance clinical benefit.

References

- 1. Immunomodulation in type 1 diabetes by this compound, an altered peptide ligand of the insulin B epitope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunological characterization and therapeutic activity of an altered-peptide ligand, this compound, based on the immunodominant type 1 diabetes autoantigen insulin B-chain (9-23) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. No effect of the altered peptide ligand this compound on beta-cell residual function and insulin needs in new-onset type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. No Effect of the Altered Peptide Ligand this compound on β-Cell Residual Function and Insulin Needs in New-Onset Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of NBI-6024 in T-Cell Tolerance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NBI-6024 is an altered peptide ligand (APL) of the immunodominant insulin B-chain epitope B(9-23), investigated for its potential to induce T-cell tolerance in the context of type 1 diabetes. The core hypothesis was that this compound could shift the autoimmune response from a pathogenic pro-inflammatory Th1 phenotype to a protective anti-inflammatory Th2 phenotype, thereby preserving pancreatic β-cell function. Preclinical studies in nonobese diabetic (NOD) mice demonstrated promising results, with this compound delaying the onset and reducing the incidence of diabetes. However, subsequent clinical trials in humans with recent-onset type 1 diabetes did not show a significant clinical benefit in preserving β-cell function or reducing insulin needs. This guide provides a comprehensive overview of the data, experimental protocols, and proposed mechanisms of action of this compound.

Introduction to this compound and T-Cell Tolerance in Type 1 Diabetes

Type 1 diabetes is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing β-cells in the pancreas. A key approach to treating autoimmune diseases is the induction of antigen-specific T-cell tolerance, which aims to suppress the harmful autoimmune response without causing general immunosuppression.

This compound is an altered peptide ligand derived from the insulin B-chain (9-23) peptide, a known immunodominant T-cell target in type 1 diabetes.[1][2] It was designed with alanine substitutions at residues 16 and 19 (16Y→A, 19C→A) to modulate the T-cell response.[1][2] The therapeutic strategy behind this compound was to engage autoreactive T-cells and redirect their response from a destructive Th1 pathway to a protective Th2 pathway, a concept known as immune deviation.[1][3]

Preclinical Data in the Nonobese Diabetic (NOD) Mouse Model

Preclinical studies in the NOD mouse, a well-established animal model for type 1 diabetes, showed that this compound could effectively modulate the autoimmune response and prevent disease.

In Vitro T-Cell Responses

-

Inhibition of Pathogenic T-Cell Proliferation: this compound was shown to inhibit the proliferative responses of pathogenic T-cell clones from NOD mice that are reactive to the native insulin B(9-23) peptide.[1][2]

-

Induction of Th2 Cytokine Production: While unable to induce proliferation of these pathogenic clones, this compound vaccination of mice induced strong cellular responses characterized by the production of Th2 cytokines, such as Interleukin-4 (IL-4) and Interleukin-10 (IL-10), and not the pro-inflammatory Th1 cytokine Interferon-gamma (IFN-γ).[1][2] These responses were cross-reactive with the native B(9-23) antigen.[1][2]

In Vivo Efficacy

Subcutaneous administration of this compound to NOD mice, both before and after the onset of diabetes, significantly delayed the onset and reduced the overall incidence of the disease.[1][2] This protective effect is believed to be mediated by the induced Th2 cells, which can regulate and suppress the endogenous pathogenic Th1 cells.[1][4]

Table 1: Summary of Preclinical Data for this compound in NOD Mice

| Parameter | Observation | Reference |

| T-Cell Proliferation | Inhibited proliferation of B(9-23)-reactive pathogenic T-cell clones. | [1][2] |

| Cytokine Production (in vitro) | Induced production of Th2 cytokines (IL-4, IL-10); no IFN-γ production. | [1][2] |

| Diabetes Incidence | Substantially delayed onset and reduced incidence of diabetes. | [1][2] |

| Cross-reactivity | This compound-induced T-cell responses were cross-reactive with the native B(9-23) peptide. | [1][2] |

Clinical Trial Data in Humans

Following the promising preclinical results, this compound was advanced into clinical trials to assess its safety and efficacy in patients with recent-onset type 1 diabetes.

Phase I Clinical Trial

A Phase I clinical trial was conducted to evaluate the immunomodulatory effects of this compound.[3] The results suggested a similar mechanism of action as observed in the preclinical models.

-

Immune Deviation: Administration of this compound led to a significant, dose-dependent reduction in the percentage of patients with Th1 responses to the native insulin B(9-23) peptide.[3]

-

Induction of Th2 Responses: Conversely, there was a significant increase in Interleukin-5 (IL-5) responses, a marker of a Th2 regulatory phenotype, in the cohorts that received this compound compared to the placebo group.[3]

These findings from the Phase I study strongly suggested that this compound treatment could shift the pathogenic Th1 responses in patients with recent-onset type 1 diabetes towards a more protective Th2 phenotype.[3]

Phase II Clinical Trial

A larger, randomized, placebo-controlled, dose-ranging Phase II clinical trial was conducted to determine if the observed immunomodulatory effects of this compound translated into clinical benefit.[5][6][7][8]

-

Primary Endpoint: The primary objective was to assess the effect of repeated administrations of this compound on endogenous insulin production, as measured by C-peptide concentrations.[5][6][7][8]

-

Results: The study found no significant difference in the mean peak C-peptide concentrations at 24 months between the groups treated with different doses of this compound and the placebo group.[5][6][7][8] C-peptide levels declined similarly in all groups over the 24-month period.[5][6][7][8]

-

Secondary Endpoints: There were also no significant treatment-related changes in average daily insulin needs, islet antibodies, or CD4 and CD8 T-cell numbers.[5][6][7][8]

Table 2: Key Quantitative Data from the Phase II Clinical Trial of this compound

| Parameter | Placebo | This compound (0.1 mg) | This compound (0.5 mg) | This compound (1.0 mg) | Reference |

| Mean Peak C-peptide at 24 months (pmol/ml) | 0.54 | 0.59 | 0.57 | 0.48 | [5][6][7][8] |

| Decline in C-peptide over 24 months | ~60% | ~60% | ~60% | ~60% | [5][6][7][8] |

| Average Daily Insulin Needs at 24 months | Comparable across all groups | Comparable across all groups | Comparable across all groups | Comparable across all groups | [5][6][7][8] |

Experimental Protocols

In Vitro T-Cell Proliferation and Cytokine Assays (based on preclinical studies)

-

T-Cell Isolation: Spleens are harvested from NOD mice, and single-cell suspensions are prepared. CD4+ T-cells are isolated using magnetic-activated cell sorting (MACS).

-

Antigen-Presenting Cell (APC) Preparation: Splenocytes from non-diabetic NOD mice are irradiated to prevent their proliferation and used as APCs.

-

Co-culture: Isolated CD4+ T-cells are co-cultured with irradiated APCs in the presence of either the native insulin B(9-23) peptide or this compound at various concentrations.

-

Proliferation Assay: After 72 hours of incubation, T-cell proliferation is measured by the incorporation of [³H]-thymidine.

-

Cytokine Assay: Supernatants from the co-cultures are collected after 48-72 hours and analyzed for cytokine concentrations (IFN-γ, IL-4, IL-10) using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine bead array.

Phase II Clinical Trial Design

-

Study Design: A randomized, four-arm, placebo-controlled, dose-ranging trial.[5][6][7][8]

-

Participants: 188 patients aged 10-35 years with recently diagnosed type 1 diabetes.[5][6][7][8]

-

Treatment Arms: Patients were randomly assigned to receive subcutaneous injections of placebo or this compound at doses of 0.1 mg, 0.5 mg, or 1.0 mg.[5][6][7][8]

-

Dosing Schedule: Injections were administered at baseline, weeks 2 and 4, and then monthly until month 24.[5][6][7][8]

-

Primary Outcome Measure: Fasting, peak, and area under the curve (AUC) C-peptide concentrations during a 2-hour mixed-meal tolerance test, measured at 3-month intervals.[5][6][7][8]

-

Secondary Outcome Measures: Average daily insulin needs, islet antibody levels, and CD4 and CD8 T-cell counts.[5][6][7][8]

Visualizations

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of this compound in shifting T-cell response from pathogenic Th1 to protective Th2.

Experimental Workflow for In Vitro T-Cell Assays

Caption: Workflow for in vitro T-cell proliferation and cytokine assays.

Conclusion

This compound represents a well-founded therapeutic approach to inducing antigen-specific T-cell tolerance in type 1 diabetes. The preclinical data in NOD mice provided a strong rationale for its development, demonstrating a clear shift from a pathogenic Th1 to a protective Th2 immune response. However, the failure of the Phase II clinical trial to demonstrate a clinical benefit highlights the significant challenges in translating findings from animal models to human autoimmune diseases. The reasons for this discrepancy could be multifactorial, including differences in the immunopathogenesis of type 1 diabetes between NOD mice and humans, the dose and frequency of this compound administration, or the stage of disease at which the intervention was initiated. Despite the disappointing clinical outcome, the study of this compound has provided valuable insights into the complexities of immune tolerance and will inform the design of future therapies for autoimmune diseases.

References

- 1. Immunological characterization and therapeutic activity of an altered-peptide ligand, this compound, based on the immunodominant type 1 diabetes autoantigen insulin B-chain (9-23) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Immunomodulation in type 1 diabetes by this compound, an altered peptide ligand of the insulin B epitope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. No Effect of the Altered Peptide Ligand this compound on β-Cell Residual Function and Insulin Needs in New-Onset Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. No effect of the altered peptide ligand this compound on beta-cell residual function and insulin needs in new-onset type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. ovid.com [ovid.com]

- 8. diabetesjournals.org [diabetesjournals.org]

NBI-6024 and Beta-Cell Preservation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-6024, an altered peptide ligand of the insulin B-chain (9-23) peptide, was investigated as a potential therapeutic agent to preserve beta-cell function in patients with new-onset type 1 diabetes. The rationale for its development was based on preclinical studies in non-obese diabetic (NOD) mice, which suggested that this compound could modulate the autoimmune response responsible for beta-cell destruction. This whitepaper provides an in-depth technical overview of this compound, including its proposed mechanism of action, a detailed summary of the key clinical trial, and a critical analysis of the outcomes. Despite promising preclinical data, the phase 2 clinical trial did not demonstrate efficacy in preserving beta-cell function in humans.

Introduction: The Challenge of Beta-Cell Preservation in Type 1 Diabetes

Type 1 diabetes is an autoimmune disease characterized by the progressive destruction of insulin-producing beta-cells in the pancreas. A central goal of therapeutic development is to halt this autoimmune attack and preserve residual beta-cell function, which is associated with improved glycemic control and a reduced risk of long-term complications. One strategy to achieve this is through immune modulation, aiming to shift the balance from a destructive pro-inflammatory immune response to a protective, anti-inflammatory one.

This compound: An Altered Peptide Ligand Approach

This compound is a synthetic peptide in which specific amino acids of the native insulin B-chain (9-23) peptide have been altered. The native peptide is a known target of autoreactive T-cells in type 1 diabetes. The modifications in this compound were designed to change the nature of the T-cell response.

Proposed Mechanism of Action

The therapeutic hypothesis for this compound was based on the concept of "immune deviation." In type 1 diabetes, a pro-inflammatory T-helper 1 (Th1) response is thought to mediate beta-cell destruction. Preclinical studies in NOD mice suggested that this compound could shift this pathogenic Th1 response to a non-destructive T-helper 2 (Th2) phenotype.[1] This was proposed to occur through the altered peptide ligand's interaction with the T-cell receptor, leading to the production of anti-inflammatory cytokines.

Figure 1: Proposed mechanism of this compound in modulating the T-cell response.

Clinical Development: The Phase 2 Trial (NCT00873561)